molecular formula C17H16N2O4 B1211303 N-(2-furanylmethyl)-1,3-dioxo-2-propyl-5-isoindolecarboxamide

N-(2-furanylmethyl)-1,3-dioxo-2-propyl-5-isoindolecarboxamide

Cat. No. B1211303
M. Wt: 312.32 g/mol
InChI Key: KLAKTBJHBDQVEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-furanylmethyl)-1,3-dioxo-2-propyl-5-isoindolecarboxamide is a member of phthalimides.

Scientific Research Applications

Environmental Friendly Synthesis of Analgesic and Antipyretic Compounds

A green chemistry approach has been employed to synthesize potential analgesic and antipyretic compounds, including derivatives of N-(2-furanylmethyl)-1,3-dioxo-2-propyl-5-isoindolecarboxamide. This method involves environmentally friendly solvents and solid-phase reactions, contributing to sustainable pharmaceutical development (Reddy, Dubey, & Ramana Reddy, 2014).

Synthesis of Enantiomerically Pure Compounds

An improved synthesis method has been developed for enantiomerically pure compounds structurally related to N-(2-furanylmethyl)-1,3-dioxo-2-propyl-5-isoindolecarboxamide, which are significant in the treatment of benign prostatic hyperplasia. This synthesis highlights safer reagents and achieves higher purity, enhancing the pharmaceutical manufacturing process (Kuo, Prouty, Murray, & Shah, 2001).

Synthesis and Reactivity of Furan Derivatives

Research on the synthesis of furan derivatives, including compounds related to N-(2-furanylmethyl)-1,3-dioxo-2-propyl-5-isoindolecarboxamide, has been conducted. These studies involve exploring different chemical reactions and developing new methods for creating structurally diverse furan-based compounds, useful in various scientific applications (Aleksandrov & El’chaninov, 2017).

Drug-DNA Interaction Studies

Investigations into minor groove binding drugs structurally similar to N-(2-furanylmethyl)-1,3-dioxo-2-propyl-5-isoindolecarboxamide, such as 2,5-bis(4-guanylphenyl)furan, have been conducted. These studies focus on understanding how these compounds interact with DNA, offering insights into drug design and the development of new therapeutic agents (Laughton, Tanious, Nunn, Boykin, Wilson, & Neidle, 1995).

Antibacterial and Antimycobacterial Activity

Research into derivatives of N-(2-furanylmethyl)-1,3-dioxo-2-propyl-5-isoindolecarboxamide has revealed significant antibacterial and antimycobacterial activities. These studies are crucial for the development of new antimicrobial agents, particularly in the fight against resistant strains of bacteria (Chambhare, Khadse, Bobde, & Bahekar, 2003).

properties

Product Name

N-(2-furanylmethyl)-1,3-dioxo-2-propyl-5-isoindolecarboxamide

Molecular Formula

C17H16N2O4

Molecular Weight

312.32 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-1,3-dioxo-2-propylisoindole-5-carboxamide

InChI

InChI=1S/C17H16N2O4/c1-2-7-19-16(21)13-6-5-11(9-14(13)17(19)22)15(20)18-10-12-4-3-8-23-12/h3-6,8-9H,2,7,10H2,1H3,(H,18,20)

InChI Key

KLAKTBJHBDQVEA-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)NCC3=CC=CO3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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